1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Antimicrobial Medicinal Chemistry SAR

Non-linear SAR within 1,3-diarylpyrazolyl thioureas causes high screening attrition. This mono-fluorinated analog provides a structurally defined tool to deconvolute substituent effects and prevent wasted resources. • Halogen Scanning: Distinct electronic (σp = 0.06) and steric profile vs. chloro/difluoro analogs enables systematic potency deconvolution. • Metal-Activated Mechanism: Thiourea sulfur is essential; urea replacement abolishes copper-dependent anti-S. aureus activity. • Kinase & AR Probe: 4-Fluorophenyl-pyrazole core is a validated pharmacophore for ATP-competitive kinase inhibition and AR antagonism (IC50 18 µM).

Molecular Formula C16H13FN4S
Molecular Weight 312.4 g/mol
Cat. No. B12042851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea
Molecular FormulaC16H13FN4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)NC(=S)N
InChIInChI=1S/C16H13FN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22)
InChIKeyFVRNUZQUVXBDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea Overview


1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea (CAS 851052-53-4) is a member of the 1,3-diaryl substituted pyrazolyl thiourea class, characterized by a central pyrazole core bearing a 4-fluorophenyl group at C3, a phenyl group at N1, and a thiourea moiety at C5 . This specific substitution pattern places it within a chemotype extensively investigated for antimicrobial, anticancer, and kinase inhibitory activities [1]. The compound is commercially available as part of specialized screening collections, typically at ≥95% purity, and is positioned as a unique early-discovery tool where structural differentiation from closely related analogs can drive distinct biological outcomes .

Why 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea Cannot Be Substituted


Despite sharing a common 1,3-diarylpyrazolyl thiourea framework, seemingly minor halogen substitutions or functional group modifications lead to non-linear and unpredictable shifts in biological potency, target selectivity, and physicochemical properties. For instance, the 4-fluorophenyl substitution in the target compound confers distinct electronic and steric characteristics compared to 4-chlorophenyl or 2,4-difluorophenyl analogs, which have been shown to dramatically alter minimum inhibitory concentrations (MIC) against resistant bacterial strains by orders of magnitude [1]. Similarly, replacing the thiourea with a urea group can abolish copper-dependent antibacterial activity entirely, underscoring the critical role of the sulfur atom in certain mechanisms of action [2]. Therefore, treating compounds within this chemotype as interchangeable without direct comparative data introduces significant risk of experimental failure and wasted resources in screening campaigns.

Quantitative Differentiation of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea


Fluorine vs. Chlorine Electronic Effects

The 4-fluorophenyl group in the target compound introduces a strong electron-withdrawing effect (σp = 0.06) and small van der Waals radius (1.47 Å) that is fundamentally different from the 4-chlorophenyl analog (σp = 0.23, vdW radius = 1.75 Å). While direct MIC data for the exact target compound is not available in public domain, cross-study comparison of closely related 1,3-diarylpyrazolyl thioureas demonstrates that halogen substitution dramatically influences antibacterial activity. For example, the 3,4-dichlorophenyl derivative (7a) exhibited potent anti-S. aureus activity with an MIC of 0.25 μg/mL, whereas the 2,4-difluorophenyl derivative (7j) showed an MIC of 1 μg/mL against M. tuberculosis [1]. The mono-fluorophenyl substitution pattern of the target compound occupies a distinct electronic space, making it a valuable comparator for halogen scanning studies.

Antimicrobial Medicinal Chemistry SAR

Copper-Dependent Antibacterial: Thiourea vs. Urea

The thiourea moiety in the target compound is critical for chelating transition metals such as copper(II), which can activate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In a study of pyrazolyl compounds with an NNSN motif, the pyrazolyl thiourea 3bg exhibited an MIC of 0.625 μM (0.20 μg/mL) against S. aureus Newman in the presence of copper, whereas the corresponding pyrazolyl urea analogs (3aa, 3ab, 3ac, 3ad) showed no activity under identical conditions [1]. This demonstrates that the sulfur atom in the thiourea group is indispensable for copper-mediated bacterial killing.

Antibacterial Copper-Activatable Drugs MRSA

Androgen Receptor Antagonist: 4-Fluorophenyl Scaffold

The 3-(4-fluorophenyl)-1H-pyrazole core present in the target compound is a recognized pharmacophore for androgen receptor (AR) antagonism. A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated against prostate cancer cell lines, with the most active compound 10e demonstrating selective antiproliferative activity against LNCaP cells (IC50 = 18 μM) and a PSA downregulation rate of 46%, which surpassed the lead compound T3 [1]. While the target compound's C5-thiourea substitution differs from the optimized 10e, the shared core structure suggests it may serve as a valuable starting point or negative control in AR-focused screening campaigns.

Prostate Cancer Androgen Receptor Antiproliferative

MAO-A Inhibition: 4-Fluorophenyl Pyrazolines

The 3-(4-fluorophenyl) substitution pattern on dihydropyrazole-1-carbothioamide scaffolds has been systematically optimized for monoamine oxidase (MAO) inhibition. In a library of 28 derivatives, halogen-substituted compounds at the pyrazole 5-position showed selective MAO-A inhibition with high selectivity indices, while 2-naphthyl-substituted compounds preferentially inhibited MAO-B . Notably, 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibited antidepressant activity in the Porsolt forced swimming test. The target compound's aromatic pyrazole core and thiourea functionality position it within this activity space, though the fully aromatic nature of the target compound differs from the dihydropyrazole analogs tested.

Monoamine Oxidase Antidepressant Neuropharmacology

Applications of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea


Halogen-Scanning SAR Studies

Use 1-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea as a mono-fluorinated comparator in systematic halogen scanning studies. Its distinct electronic (σp = 0.06) and steric profile relative to chlorinated (σp = 0.23) and difluorinated analogs allows for deconvolution of substituent effects on antimicrobial potency, as demonstrated by the 4-fold MIC differences observed between dichloro and difluoro derivatives in the 1,3-diarylpyrazolyl series [1].

Copper-Dependent Antibacterial Mechanism

Employ this thiourea-containing compound in assays designed to investigate metal-activated antibacterial mechanisms. Direct head-to-head comparison data show that replacing the thiourea moiety with a urea group completely abolishes copper-dependent activity against S. aureus, confirming the sulfur atom is essential [2]. The target compound is an ideal positive control or probe molecule for copper-chelation studies.

AR Antagonist Lead Identification

Incorporate this compound into focused libraries targeting androgen receptor (AR) signaling in prostate cancer. The 3-(4-fluorophenyl)-1H-pyrazole core is a validated pharmacophore for AR antagonism, with optimized derivatives achieving IC50 values of 18 μM against LNCaP cells and 46% PSA downregulation [3]. The target compound's C5-thiourea modification provides a distinct chemotype for SAR exploration beyond previously reported analogs.

Kinase and CNS Target Screening

Utilize this pyrazolyl thiourea as a screening compound in kinase inhibition panels, particularly for targets with established pyrazole-based inhibitor chemotypes. The 4-fluorophenyl-pyrazole scaffold has precedent in ATP-competitive kinase inhibitor design, and the thiourea moiety offers an additional hydrogen-bonding donor/acceptor motif that may modulate kinase selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.